molecular formula C15H12O5 B6372482 5-(3,5-Dicarboxyphenyl)-3-methylphenol CAS No. 1261895-26-4

5-(3,5-Dicarboxyphenyl)-3-methylphenol

Cat. No.: B6372482
CAS No.: 1261895-26-4
M. Wt: 272.25 g/mol
InChI Key: TVINOWYHPQDLBN-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-3-methylphenol is an organic compound characterized by the presence of carboxyl and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-3-methylphenol typically involves the reaction of 3-methylphenol with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a catalyst to introduce carboxyl groups at the desired positions on the phenyl ring. The reaction is usually carried out under high pressure and temperature to ensure complete carboxylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl groups can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dicarboxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and interaction capabilities. This uniqueness makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(3-hydroxy-5-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-8-2-9(7-13(16)3-8)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVINOWYHPQDLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684024
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-26-4
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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